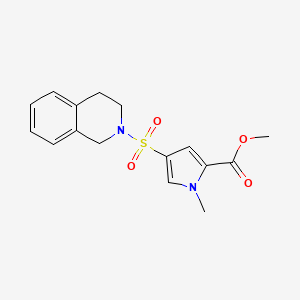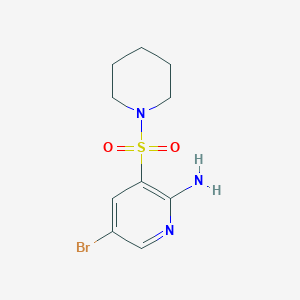![molecular formula C12H16N4 B7518442 N-(cyclopentylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B7518442.png)
N-(cyclopentylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclopentylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound has shown promising results in inhibiting certain enzymes and receptors, making it a potential candidate for the treatment of various diseases.
Mechanism of Action
The mechanism of action of N-(cyclopentylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves the inhibition of certain enzymes and receptors. It has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4), which plays a crucial role in cell cycle regulation. It has also been shown to inhibit the activity of phosphodiesterase 5 (PDE5), which is involved in the regulation of cyclic guanosine monophosphate (cGMP) levels in cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(cyclopentylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine are still being studied. However, it has been shown to have anti-inflammatory and anti-tumor effects in vitro and in vivo studies. It has also been shown to have neuroprotective effects in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
The advantages of using N-(cyclopentylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine in lab experiments include its potential as a candidate for drug discovery and development. Its ability to inhibit certain enzymes and receptors makes it a valuable tool in studying various diseases. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its efficacy and safety.
Future Directions
There are several future directions for the study of N-(cyclopentylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine. These include:
1. Further studies to determine its efficacy and safety in vivo models.
2. Exploration of its potential applications in the treatment of cancer, inflammation, and neurological disorders.
3. Development of derivatives of this compound to increase its potency and selectivity.
4. Studies to determine its potential as a therapeutic agent for other diseases.
5. Exploration of its potential as a tool for studying the mechanisms of various diseases.
Synthesis Methods
The synthesis of N-(cyclopentylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves several steps. The first step involves the reaction of cyclopentylmethylamine with 2,4-dichloro-5-nitropyrimidine to form N-(cyclopentylmethyl)-2,4-dichloro-5-nitropyrimidin-7-amine. The second step involves the reduction of the nitro group to an amino group using a reducing agent such as palladium on carbon. The final step involves the cyclization of the resulting compound to form N-(cyclopentylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
Scientific Research Applications
N-(cyclopentylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has been extensively studied for its potential applications in drug discovery and development. It has been shown to inhibit certain enzymes and receptors, making it a potential candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders.
properties
IUPAC Name |
N-(cyclopentylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-2-4-9(3-1)7-14-12-10-5-6-13-11(10)15-8-16-12/h5-6,8-9H,1-4,7H2,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPCWAYDOVFPCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CNC2=NC=NC3=C2C=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopentylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-5-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7518364.png)

![1-{[5-(4-Fluorophenyl)isoxazol-3-yl]carbonyl}piperidine](/img/structure/B7518380.png)
![[5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone](/img/structure/B7518382.png)
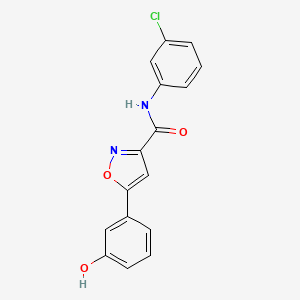
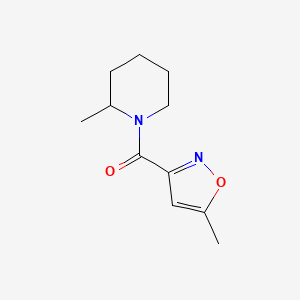


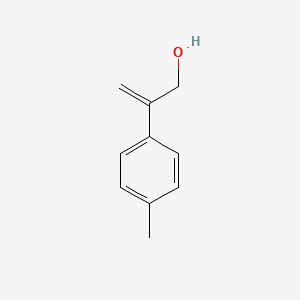
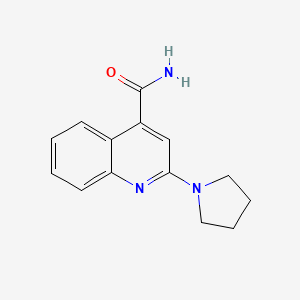
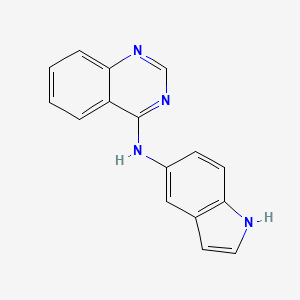
![methyl 1-methyl-4-[(4-methylpiperidin-1-yl)sulfonyl]-1H-pyrrole-2-carboxylate](/img/structure/B7518452.png)
